
Cadmium fluoride
Descripción general
Descripción
Cadmium fluoride (CdF2) is a gray solid that does not dissolve in water very well . It is a mostly water-insoluble source of cadmium used in oxygen-sensitive applications, such as the production of metallic alloys . In extremely low concentrations (ppm), this and other fluoride compounds are used in limited medical treatment protocols .
Synthesis Analysis
Cadmium fluoride is prepared by the reaction of gaseous fluorine or hydrogen fluoride with cadmium metal or its salts, such as the chloride, oxide, or sulfate . It may also be obtained by dissolving cadmium carbonate in 40% hydrofluoric acid solution, evaporating the solution and drying in a vacuum at 150 °C . Another method of preparing it is to mix cadmium chloride and ammonium fluoride solutions, followed by crystallization .
Molecular Structure Analysis
Cadmium fluoride molecule is formed by the cadmium cation Mg +2 and the fluoride anion F - . The cadmium fluoride lattice is isometric cubic, similar to the mineral fluorite (CaF2) .
Chemical Reactions Analysis
Interactions of cadmium fluoride with other metal fluorides have been studied . Two compound formation areas can be distinguished in the cation cumulative moment versus electronegativity diagram . Cadmium fluoride is an amphoteric compound in terms of the Lewis theory of acids and bases .
Physical And Chemical Properties Analysis
Cadmium fluoride is a grey to white, odorless crystalline solid . Its density is 6.33 g mL -1 . The melting point is 1110 ºC and its boiling point is 1749 ºC . It is poorly soluble in water, soluble in acid and insoluble in ethanol and ammonia .
Aplicaciones Científicas De Investigación
Fluorescent Probes
Cadmium fluoride is used in the development of fluorescent probes . These probes are powerful tools for cadmium detection due to their convenience, sensitivity, and bioimaging capability . They are of great significance in the fields of biology, environment, and medicine .
Sensor Development
Cadmium fluoride plays a crucial role in the development of sensors . For instance, a research group synthesized a probe by inserting an amide group into the 8-aminoquinoline fluorophore and a propargylamine chelating site . This probe displayed selective and distinct ratiometric fluorescence response to Zn2+ and Cd2+ .
Industrial and Agricultural Production
Cadmium, a heavy metal which exists widely in industrial and agricultural production, can induce a variety of diseases in organisms . Therefore, its detection, for which Cadmium fluoride is used, is of great significance .
Bioimaging
Cadmium fluoride is used in bioimaging due to the capabilities of the fluorescent probes . These probes help in the detection of cadmium, which is crucial in various fields .
Environmental Studies
In the field of environmental studies, Cadmium fluoride is used for the detection of cadmium, a heavy metal that exists widely in industrial and agricultural production . Its detection is important as it can induce a variety of diseases in organisms .
Plant Physiology
Cadmium stress can enhance or accelerate certain physiological and biochemical responses in plants, leading to an increase in chlorophyll content . Cadmium fluoride, being a compound of cadmium, can be used in related research .
Mecanismo De Acción
- One notable target is the blood-brain barrier (BBB) . When cadmium fluoride is inhaled or ingested, it can weaken the BBB’s integrity, potentially affecting brain health .
- These released electrons contribute to n-type conductivity , creating a hydrogenic donor level. This property is relevant for its use in electronic applications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment and medicine . Fluorescent probe has been a powerful tool for cadmium detection because of its convenience, sensitivity, and bioimaging capability . In the future, researchers hope to design cadmium fluorescent probes with higher selectivity, sensitivity and practicability .
Propiedades
IUPAC Name |
difluorocadmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEULQCPJDDSLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Cd]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdF2 | |
| Record name | cadmium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064878 | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless chunks; [MSDSonline] | |
| Record name | Cadmium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cadmium fluoride | |
CAS RN |
7790-79-6 | |
| Record name | Cadmium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of cadmium fluoride?
A1: The molecular formula of cadmium fluoride is CdF2. Its molecular weight is 150.41 g/mol.
Q2: What is the crystal structure of cadmium fluoride?
A2: Cadmium fluoride crystallizes in the cubic fluorite structure. []
Q3: What are the optical properties of cadmium fluoride?
A3: Cadmium fluoride is transparent from the ultraviolet to the infrared regions of the electromagnetic spectrum. It exhibits a wide transmission range, making it suitable for various optical applications. [, , ]
Q4: How does the addition of rare-earth ions influence the properties of cadmium fluoride?
A4: Doping cadmium fluoride with rare-earth ions can significantly alter its optical and electrical properties. For instance, it can induce luminescence, making it suitable for applications in photonics. [, , ]
Q5: Can you describe the Raman spectrum of cadmium fluoride?
A5: The Raman spectrum of pure CdF2 reveals its fundamental transverse and longitudinal optical modes. These data contribute to calculating its damping constant, static dielectric constant, and effective charge. []
Q6: What happens to cadmium fluoride at high temperatures?
A6: At high temperatures, cadmium fluoride can undergo thermal expansion and exhibit changes in its dielectric properties. [, ]
Q7: How is cadmium fluoride used in holography?
A7: Cadmium fluoride doped with specific impurities like gallium (Ga) or indium (In) exhibits photochromic properties. This characteristic enables their use in real-time holography, as they can record phase holograms and respond to a wide range of optical frequencies. []
Q8: Can cadmium fluoride be used as a catalyst?
A8: Yes, cadmium fluoride demonstrates catalytic activity in various chemical reactions. For instance, it has been explored as a catalyst in the hydration of acetylene to produce acetaldehyde and acetone. [, ]
Q9: How does cadmium fluoride act as a catalyst in acetylene hydration?
A9: Research suggests that cadmium fluoride can act as a bifunctional catalyst in this reaction. This property enables it to facilitate both the adsorption of reactants and the subsequent formation of desired products. []
Q10: Have molecular dynamics simulations been used to study cadmium fluoride?
A10: Yes, molecular dynamics simulations have been employed to investigate various aspects of cadmium fluoride, such as its melting behavior, eutectic composition in solid solutions, and glass-forming ability. []
Q11: Can you elaborate on the use of simulations to understand cadmium fluoride's role in tribology?
A11: Large-scale molecular dynamics simulations have been instrumental in studying the tribological properties of cadmium fluoride. This includes investigating its behavior under stress, its interactions with other materials at the nanoscale, and phenomena like superionic conductivity, which influences friction and wear. []
Q12: Is cadmium fluoride toxic?
A12: Yes, cadmium fluoride is considered toxic. Studies in rats have shown that intravenous administration can lead to severe hepatic damage, renal injury, and abnormal serum electrolytes. [, ]
Q13: What is the known lethal dose of cadmium fluoride?
A13: The 24-hour LD50 of cadmium fluoride in rats after intravenous administration is reported to be 3.29 mg/kg. []
Q14: What specific organs are most affected by cadmium fluoride toxicity?
A14: The liver and kidneys are the primary target organs affected by cadmium fluoride toxicity. Acute exposure can lead to severe damage to these organs. [, ]
Q15: Are there long-term effects associated with cadmium fluoride exposure?
A15: While research on the long-term effects of cadmium fluoride is limited, the compound's chemical similarity to other cadmium-containing substances suggests a potential for chronic toxicity upon prolonged exposure. [, ]
Q16: How does doping with other elements affect the properties of cadmium fluoride?
A16: Doping cadmium fluoride with elements like sodium, yttrium, or other rare earth metals can significantly influence its electrical conductivity, defect chemistry, and optical properties. This doping strategy is often used to tailor the material for specific applications. [, , , , , ]
Q17: Can you explain the concept of "bistable donors" in the context of cadmium fluoride?
A17: In cadmium fluoride doped with certain impurities, like indium, a phenomenon called "bistable donors" arises. This refers to the impurity existing in two different states within the material's band structure: a strongly localized state and a weakly localized state. These states influence the material's optical and electronic properties. []
Q18: How does cadmium fluoride contribute to research in organic light-emitting diodes (OLEDs)?
A18: Research explores the use of cadmium fluoride as a component in OLEDs. Specifically, praseodymium-ytterbium-codoped lead-cadmium fluoride glass is being investigated for its up-conversion luminescent properties, aiming to create efficient blue light-emitting materials. []
Q19: What are the environmental concerns related to cadmium fluoride?
A19: Given its toxicity profile, the release of cadmium fluoride into the environment poses significant concerns. Strategies for mitigating its environmental impact and ensuring responsible waste management practices are crucial areas of focus. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




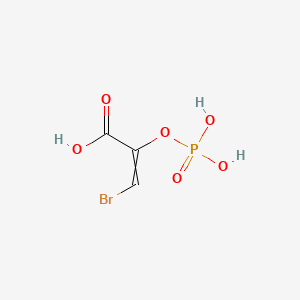
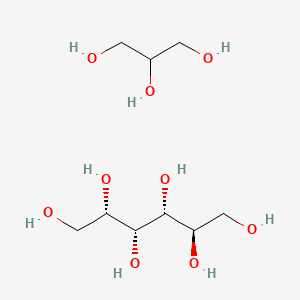


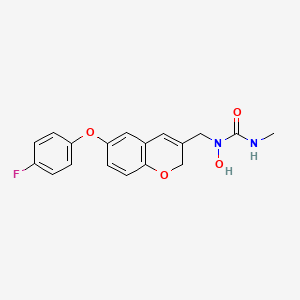
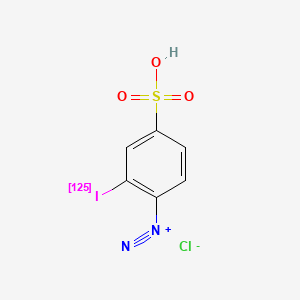

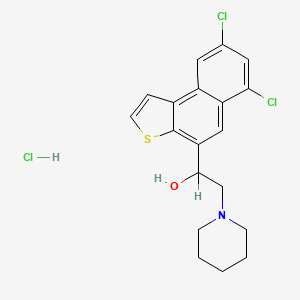
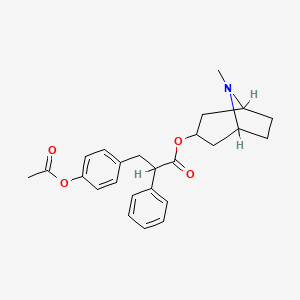
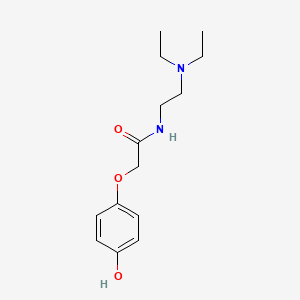


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)